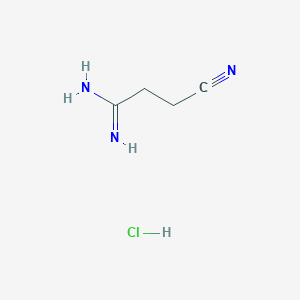

3-Cyanopropanimidamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyanopropanimidamide hydrochloride is a chemical compound with the CAS Number: 2375262-53-4 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of 3-Cyanopropanimidamide hydrochloride is 133.58 . The InChI key is ZACHLQZLKBDBLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Cyanopropanimidamide hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación

Biosynthesis of Platform Chemicals

Research on biosynthesis of platform chemicals such as 3-hydroxypropionic acid (3-HP) directly from CO2 using cyanobacteria has shown promising results. The study conducted by Wang et al. (2016) demonstrates the construction and optimization of the biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803, achieving a production of 837.18 mg L^(-1) of 3-HP directly from CO2. This represents a significant step towards sustainable production of platform chemicals from renewable resources, highlighting the potential of cyanobacteria as bio-factories for fuels and chemicals production (Wang et al., 2016).

Metabolic Responses to Chemical Production

Further investigation into the metabolic responses to 3-HP production in Synechocystis sp. PCC 6803 was conducted by Wang et al. (2016) through proteomic and metabolomic analyses. The study provides insights into how cellular metabolism is affected by internal production of 3-HP, which is crucial for enhancing productivity in cyanobacterial chassis for industrial applications (Wang et al., 2016).

Engineering Cyanobacteria for Biomaterial Production

Zhang et al. (2015) explored the production of poly-3-hydroxybutyrate and poly-3-hydroxybutyrate-co-4-hydroxybutyrate in cyanobacteria, showcasing the potential of metabolic engineering strategies to improve yields. This research highlights the versatility of cyanobacteria for producing a wide range of biomaterials and biofuels from central metabolic pathways intermediates (Zhang et al., 2015).

Antimicrobial and Biofilm Disruption Properties

A study by Gizdavic-Nikolaidis et al. (2015) on functionalized polyanilines (fPANIs) demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and Staphylococcus aureus, including disruption of biofilms. This research suggests potential applications of fPANIs in medical devices and industrial equipment to prevent colonization by biofilm-forming bacteria (Gizdavic-Nikolaidis et al., 2015).

Malonyl-CoA Pathway for 3-HP Biosynthesis

Liu et al. (2017) reviewed the malonyl-CoA pathway as a promising route for 3-hydroxypropionate (3HP) biosynthesis, highlighting its advantages including broad feedstock spectrum and redox neutrality. This pathway has been successfully constructed in various species, demonstrating the feasibility of commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyanopropanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-1-2-4(6)7;/h1-2H2,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIJOIQWTFKOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanopropanimidamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)